(E)-3-(2-methoxyphenyl)prop-2-en-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-7,11H,8H2,1H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTPOMPODAJKBF-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Manufacturing
Laboratory-Scale Synthesis Methods
The primary laboratory-scale synthesis of (E)-3-(2-methoxyphenyl)prop-2-en-1-ol typically involves the selective reduction of the corresponding α,β-unsaturated aldehyde, (E)-3-(2-methoxyphenyl)prop-2-enal (also known as 2-methoxycinnamaldehyde). This transformation requires a reducing agent that can selectively reduce the aldehyde group without affecting the carbon-carbon double bond.
Common methods include:
Meerwein-Ponndorf-Verley (MPV) Reduction: This method uses a metal alkoxide, such as aluminum isopropoxide, as a catalyst to transfer a hydride from a sacrificial alcohol (e.g., isopropanol) to the aldehyde.
Chemoselective Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (the Luche reduction) can selectively reduce the aldehyde over the alkene. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is also effective for this purpose.
An alternative route is the Claisen-Schmidt condensation between 2-methoxybenzaldehyde (B41997) and acetaldehyde (B116499) to form 2-methoxycinnamaldehyde (B72128), which is then subsequently reduced to the target alcohol. chemicalbook.com
Reduction of Carbonyl Precursors (e.g., Aldehydes or Ketones)
Potential Industrial Manufacturing Processes
For industrial-scale production, the process would likely mirror the laboratory synthesis but with considerations for cost, safety, and efficiency. A plausible route would be the catalytic hydrogenation of 2-methoxycinnamaldehyde. This process would involve:
Catalyst Selection: A heterogeneous catalyst would be chosen for its selectivity and ease of separation. Catalysts like platinum or palladium on a support (e.g., carbon) could be employed under carefully controlled conditions (temperature, pressure) to favor the reduction of the aldehyde over the double bond.
Reaction Conditions: The reaction would be carried out in a suitable solvent in a high-pressure reactor. Optimization of hydrogen pressure and temperature is crucial to maximize yield and minimize side reactions, such as the reduction of the alkene or the aromatic ring.
Purification: Post-reaction, the catalyst would be filtered off, and the product would be isolated and purified, likely through distillation or crystallization.
The starting material, 2-methoxycinnamaldehyde, can be synthesized from salicylaldehyde (B1680747) and acetaldehyde in an alkaline solution. chemicalbook.com
Chemical Reactivity and Derivative Formation
Oxidation Reactions
The primary alcohol group in (E)-3-(2-methoxyphenyl)prop-2-en-1-ol can be oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used.
To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are effective for converting the primary allylic alcohol to (E)-3-(2-methoxyphenyl)prop-2-enal without oxidizing the double bond. A copper acetate/TEMPO catalytic system in an acetonitrile/water mixture is also a viable method for this transformation. chemicalbook.com
To Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the alcohol to the corresponding carboxylic acid, (E)-3-(2-methoxyphenyl)prop-2-enoic acid.
Esterification and Etherification
The hydroxyl group can readily undergo esterification and etherification reactions.
Esterification: Reaction with a carboxylic acid (Fischer esterification, requiring an acid catalyst) or, more efficiently, with an acyl chloride or acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine), yields the corresponding ester.
Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, followed by reaction with an alkyl halide, produces the corresponding ether.
Other Significant Chemical Transformations
The presence of the double bond allows for several other important reactions:
Epoxidation: The alkene can be epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) to form an oxirane ring.
Hydrogenation: Catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) under standard conditions will typically reduce the carbon-carbon double bond, yielding 3-(2-methoxyphenyl)propan-1-ol.
Halogenation: The double bond can react with halogens (e.g., Br₂) to form a di-halogenated derivative.
Spectroscopic and Physicochemical Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
Aromatic protons (4H) in the range of δ 6.8-7.5 ppm.
Vinylic protons (2H) showing a large coupling constant (J ≈ 16 Hz) characteristic of a trans double bond, likely around δ 6.2-6.9 ppm.
A doublet for the methylene (B1212753) protons (-CH₂OH) around δ 4.3 ppm.
A singlet for the methoxy (B1213986) group (-OCH₃) protons around δ 3.8 ppm.
A broad singlet for the hydroxyl proton (-OH).
¹³C NMR:
Aromatic carbons between δ 110-160 ppm, including the carbon attached to the methoxy group at the higher end of this range.
Vinylic carbons around δ 125-135 ppm.
The methylene carbon (-CH₂OH) signal around δ 63 ppm.
The methoxy carbon (-OCH₃) signal around δ 55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for its functional groups:
A broad band around 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol group.
Strong bands around 2850-3000 cm⁻¹ for C-H stretching (aliphatic and aromatic).
A sharp peak around 1650 cm⁻¹ for the C=C stretching of the alkene.
Bands in the 1450-1600 cm⁻¹ region for aromatic C=C stretching.
A strong band around 1240 cm⁻¹ for the asymmetric C-O-C stretching of the aryl ether (methoxy group).
A strong band around 1030 cm⁻¹ for the C-O stretching of the primary alcohol.
A band around 970 cm⁻¹ for the out-of-plane C-H bend of the trans double bond.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 164. The fragmentation pattern would likely involve the loss of water (M-18), a hydroxyl radical (M-17), or a methoxy group (M-31). The mass spectrum for the related aldehyde, 2-methoxycinnamaldehyde (B72128), shows a molecular ion at m/z = 162. nist.gov
Physicochemical Data
The following table summarizes computed physicochemical properties for the compound.
| Property | Value | Source |
| Molecular Weight | 164.20 g/mol | PubChem |
| XLogP3 | 1.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Polar Surface Area | 29.5 Ų | PubChem |
Data sourced from PubChem CID 11400969. nih.gov
Applications in Chemical Synthesis
Use as a Precursor in Organic Synthesis
(E)-3-(2-methoxyphenyl)prop-2-en-1-ol is a valuable precursor for a variety of more complex molecules. Its functional groups can be manipulated to introduce new functionalities. For instance, oxidation to the aldehyde provides a substrate for Wittig reactions, aldol (B89426) condensations, or reductive aminations. The alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution reactions.
Role in the Synthesis of Heterocyclic Compounds
Arylpropenols and their derivatives, particularly the corresponding chalcones, are key building blocks for synthesizing heterocyclic compounds. eurjchem.com For example, the α,β-unsaturated system derived from the oxidation of this compound can undergo condensation reactions with hydrazines to form pyrazolines or with amidines to form pyrimidines. These heterocyclic scaffolds are prevalent in many biologically active molecules. eurjchem.com
X-ray Diffraction Analysis (Structural Insights from Related Crystalline Arylpropenone Systems)
Detailed crystallographic data from several related arylpropenone compounds have been reported, offering a comparative basis for structural elucidation. For instance, the study of compounds such as (E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one and (E)-3-(2-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one provides valuable data on the geometry of the propenone linker and the relative orientation of the phenyl rings. nih.govresearchgate.net
In the case of (E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, the molecule adopts an E configuration about the C=C double bond. nih.gov The two benzene (B151609) rings are not coplanar, exhibiting a dihedral angle of 7.14 (5)°. nih.gov This deviation from planarity is a common feature in such systems, arising from steric hindrance between the substituents on the phenyl rings and the propenone bridge. The crystal packing of this compound is stabilized by π–π stacking interactions, with a centroid–centroid distance of 3.7098 (6) Å, as well as C—H⋯O and C—H⋯π interactions. nih.gov
Similarly, the crystal structure of (E)-3-(2-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one reveals an almost planar molecule also in a trans configuration with respect to the C=C double bond. researchgate.net The dihedral angle between the least-squares planes of the two benzene rings is 5.64 (19)°. researchgate.net The crystal packing in this instance is primarily stabilized by weak π–π stacking interactions. researchgate.net
Further examples, such as (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one and (E)-3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, also contribute to a comprehensive understanding of the structural motifs. researchgate.netnih.gov In the former, the phenyl rings are oriented at a dihedral angle of 3.82 (3)°, and the crystal structure is stabilized by weak C—H⋯O and C—H⋯π hydrogen bonds, alongside aromatic π–π stacking. researchgate.net For the latter, the dihedral angle between the mean planes of the hydroxyphenyl and dimethoxyphenyl rings is 5.9 (6)°. nih.gov Its crystal packing is stabilized by weak intermolecular C—H⋯O contacts and π–π stacking interactions with a centroid–centroid distance of 3.6571 (8) Å. nih.gov
The crystallographic data for these related arylpropenone systems are summarized in the tables below, providing a detailed overview of their unit cell parameters and refinement statistics. This compiled data underscores the consistent structural features observed across these molecules, which can be extrapolated to predict the solid-state conformation of this compound. The presence of the ortho-methoxy group in the target compound likely influences the dihedral angle between the phenyl ring and the propenyl group in a manner analogous to the substituents in the studied compounds.
Table 1: Crystal Data and Structure Refinement for Related Arylpropenone Systems
| Parameter | (E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one nih.gov | (E)-3-(2-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one researchgate.net | (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one researchgate.net | (E)-3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one nih.gov |
| Chemical Formula | C₁₆H₁₃ClO₂ | C₁₆H₁₃NO₄ | C₁₆H₁₄O₃ | C₁₇H₁₆O₄ |
| Formula Weight | 272.71 | 283.27 | 254.27 | 284.30 |
| Crystal System | Triclinic | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P-1 | Pbca | C2/c | P2₁/c |
| a (Å) | 7.7352 (2) | 7.4880 (8) | 10.72243 (10) | 14.2315 (2) |
| b (Å) | 8.1405 (2) | 12.1608 (11) | 10.51268 (9) | 8.0292 (1) |
| c (Å) | 10.7411 (2) | 30.347 (2) | 22.22491 (18) | 13.6027 (2) |
| α (°) | 87.392 (1) | 90 | 90 | 90 |
| β (°) | 82.147 (1) | 90 | 99.4688 (8) | 110.0531 (14) |
| γ (°) | 74.794 (1) | 90 | 90 | 90 |
| Volume (ų) | 646.52 (3) | 2763.4 (4) | 2471.09 (4) | 1460.11 (3) |
| Z | 2 | 8 | 8 | 4 |
| Temperature (K) | 100.0 (1) | 293 | 100 | 295 |
| Radiation | Mo Kα | Mo Kα | Cu Kα | Cu Kα |
| Final R indices [I > 2σ(I)] | R₁ = 0.037 | R₁ = 0.078 | R₁ = 0.036 | R₁ = 0.048 |
| wR (all data) | wR₂ = 0.101 | wR₂ = 0.216 | wR₂ = 0.099 | wR₂ = 0.152 |
Derivatives and Analogs of E 3 2 Methoxyphenyl Prop 2 En 1 Ol
Design and Synthesis of Methoxy-Substituted Chalcone (B49325) Derivatives
Chalcones, which feature a 1,3-diarylpropenone backbone, represent the oxidized ketone analogs of arylpropenols. The design and synthesis of methoxy-substituted chalcone derivatives are of significant interest due to their prevalence in natural products and their potential as intermediates for various biologically active compounds. arkat-usa.org The primary method for synthesizing these compounds is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an appropriate substituted acetophenone (B1666503) and a substituted benzaldehyde. pensoft.netscitepress.org
The core principle of this synthesis involves the reaction of an enolate, formed from the acetophenone in the presence of a base (like NaOH or KOH), with the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) addition product yields the α,β-unsaturated ketone, or chalcone. scitepress.org The large structural diversity of chalcones is readily achieved by varying the number, position, and type of substituents on the two aromatic rings. arkat-usa.org
Green chemistry approaches have also been developed for chalcone synthesis. For example, the synthesis of 4-hydroxy-4′-methoxychalcone has been successfully achieved through a solvent-free grinding technique, reacting 4-hydroxybenzaldehyde (B117250) with 4-methoxyacetophenone using a solid NaOH catalyst at room temperature for 30 minutes. scitepress.org This method offers advantages in terms of reduced solvent waste and often simpler workup procedures.
Researchers have synthesized a variety of methoxy-substituted chalcones to explore their properties. For instance, a series of chalcones with methoxybenzene and pyridine (B92270) moieties were synthesized via the base-catalyzed Claisen-Schmidt condensation, resulting in yields ranging from 53.74% to 86.37%. pensoft.net In another study, a new derivative, (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was synthesized in an 86% yield by reacting the appropriate ketone and aldehyde, followed by purification using silica (B1680970) gel column chromatography. iiarjournals.org The strategic placement of methoxy (B1213986) groups is crucial, as their electron-donating nature can influence the electronic properties and reactivity of the resulting chalcone. arkat-usa.org
| Chalcone Derivative | Reactants | Synthesis Method | Yield | Reference |
|---|---|---|---|---|
| 1-(4-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one | 4-methoxyacetophenone and Pyridine-2-carbaldehyde | Base-catalyzed Claisen-Schmidt condensation | 71.65% | pensoft.net |
| 1-(4-methoxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one | 4-methoxyacetophenone and Pyridine-3-carbaldehyde | Base-catalyzed Claisen-Schmidt condensation | 75.23% | pensoft.net |
| 4-hydroxy-4′-methoxychalcone | 4-methoxyacetophenone and 4-hydroxybenzaldehyde | Grinding with NaOH catalyst | Not Specified | scitepress.org |
| (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | (3,4,5-trimethoxyphenyl)ethan-1-one and 4-methoxybenzaldehyde (B44291) (with modification for methyl group) | Base-catalyzed condensation | 86% | iiarjournals.org |
Structure-Reactivity and Structure-Property Relationships in Arylpropenol and Arylpropenone Systems
The relationship between molecular structure, chemical reactivity, and macroscopic properties is a fundamental concept in chemistry that is well-illustrated by arylpropenol and arylpropenone systems. nih.gov The chemical behavior and physical properties of these molecules are dictated by the interplay of their constituent parts: the aryl rings, the propenol or propenone backbone, and the various substituents attached to the rings.
Structure-reactivity relationships connect the molecular architecture of a compound to its reactivity. nih.gov In arylpropenones (chalcones), the α,β-unsaturated ketone moiety is a key functional group that governs much of the molecule's reactivity. It can act as a Michael acceptor, undergoing conjugate addition, and the carbonyl group can undergo nucleophilic attack. The substituents on the aryl rings significantly modulate this reactivity. Electron-donating groups, such as the methoxy group in (E)-3-(2-methoxyphenyl)prop-2-en-1-ol, increase the electron density on the aromatic ring and can influence the electronic character of the entire conjugated system. Conversely, electron-withdrawing groups decrease electron density. These electronic effects can stabilize or destabilize reaction intermediates and transition states, thereby altering reaction rates. nih.gov
Structure-property relationships describe how molecular features influence the bulk properties of a material. nih.gov For arylpropenols and arylpropenones, properties such as melting point, solubility, and crystal packing are determined by factors like molecular weight, polarity, and the potential for intermolecular interactions (e.g., hydrogen bonding, π-π stacking). The presence of a hydroxyl group in an arylpropenol allows it to act as a hydrogen bond donor and acceptor, which typically leads to higher melting points and different solubility profiles compared to the corresponding arylpropenone (chalcone), which can only act as a hydrogen bond acceptor at its carbonyl oxygen. The number and position of methoxy groups also affect polarity and molecular shape, further influencing these physical properties.
Enantioselective Synthesis of Chiral Propenol Derivatives
The synthesis of chiral molecules is a central theme in modern organic chemistry, particularly when targeting compounds with specific biological activities. rroij.com Chiral propenol derivatives, which possess a stereocenter at the alcohol-bearing carbon, can exist as a pair of enantiomers. Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer or an enriched mixture, which is crucial as different enantiomers can have distinct pharmacological effects. rroij.com
Several key strategies have been developed to achieve enantioselectivity in the synthesis of chiral alcohols:
Asymmetric Catalysis : This is often the most efficient method, where a small amount of a chiral catalyst directs the reaction to preferentially form one enantiomer. rroij.com This can involve transition metal catalysts complexed with chiral ligands or organocatalysis. For example, chiral BINOL (1,1'-bi-2-naphthol) derivatives are versatile reagents that have been used to create catalysts for the enantioselective reduction of ketones to chiral alcohols. acs.org Similarly, chiral ProPhenol ligands have been designed for zinc-catalyzed asymmetric aldol reactions, which can produce chiral β-hydroxy esters, a related class of compounds, with high levels of diastereo- and enantioselectivity. nih.gov The catalyst generates diastereomeric transition states, one of which is energetically favored, leading to the preferential formation of one product enantiomer. acs.org
Chiral Auxiliaries : This method involves temporarily attaching a chiral molecule (the auxiliary) to the starting material. The auxiliary then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, the diastereoselective reduction of keto acids can be achieved by first converting the acid to an ester with a chiral alcohol like (R)-BINOL, which then directs the reduction of the keto group. acs.org
Resolution of Racemates : This technique involves separating a 50:50 mixture (racemate) of enantiomers. One common method is to react the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques like crystallization or chromatography. mdpi.com After separation, the resolving agent is removed to yield the pure enantiomers. The use of cinchona alkaloids to resolve racemic carboxylic acids via the crystallization of diastereomeric salts is a classic example of this approach. mdpi.com
| Strategy | Description | Example | Reference |
|---|---|---|---|
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer over the other. | Reduction of ketones using a transition metal catalyst with a chiral ligand like BINOL. | acs.org |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. | Diastereoselective reduction of a γ-keto acid esterified with (R)-BINOL. | acs.org |
| Resolution of Racemates | Separation of a 50:50 mixture of enantiomers, often by converting them into separable diastereomers. | Separating racemic acids using cinchona alkaloids to form diastereomeric salts that are separated by crystallization. | mdpi.com |
Potential Non Clinical Applications
Role as Chemical Intermediates in Fine Chemical Synthesis
(E)-3-(2-methoxyphenyl)prop-2-en-1-ol serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of fine chemicals. Its structural features, including a hydroxyl group, a carbon-carbon double bond, and a substituted aromatic ring, provide multiple reactive sites for chemical transformations.
One of the primary reactions this compound undergoes is oxidation. The primary alcohol group can be oxidized to form the corresponding aldehyde, (E)-3-(2-methoxyphenyl)prop-2-enal, commonly known as 2-methoxycinnamaldehyde (B72128). This transformation is a key step in creating various aromatic compounds. The oxidation of cinnamyl alcohol and its derivatives to cinnamic acid derivatives is a well-established process in organic chemistry. inchem.org
Furthermore, the double bond and the aromatic ring can participate in various addition and substitution reactions, allowing for the introduction of new functional groups and the construction of more elaborate molecular architectures. Chalcones and their derivatives, which share a similar structural backbone, are known to be important intermediates in the biosynthesis of flavonoids and are used as starting materials for the synthesis of biologically significant heterocyclic compounds like pyrazolines and benzodiazepines. nih.gov The structural flexibility of these compounds makes them attractive moieties in drug discovery and the synthesis of pharmacologically active molecules. jchemrev.com
Table 1: Key Reactions of this compound as a Chemical Intermediate
| Reaction Type | Reagents | Product | Significance |
|---|---|---|---|
| Oxidation | Mild oxidizing agents (e.g., PCC, MnO₂) | (E)-3-(2-methoxyphenyl)prop-2-enal (2-methoxycinnamaldehyde) | Synthesis of aromatic aldehydes for fragrances and other applications. |
| Esterification | Carboxylic acids or their derivatives | 2-methoxycinnamyl esters | Modification of properties for fragrance or other applications. |
| Addition Reactions | Halogens, hydrogen halides | Dihalo or halohydrin derivatives | Further functionalization and synthesis of complex molecules. |
Contributions to Fragrance and Flavor Chemistry
The role of this compound in fragrance and flavor chemistry is primarily as a precursor to the aromatic aldehyde, 2-methoxycinnamaldehyde. nist.govnih.govnist.gov Aromatic aldehydes are a significant class of compounds used in perfumery to impart spicy, floral, and sweet notes.
2-methoxycinnamaldehyde itself is a recognized fragrance and flavor ingredient with a characteristic sweet, cinnamon, and woody scent. sigmaaldrich.comthegoodscentscompany.com It is used in a variety of consumer products, including perfumes, cosmetics, and soaps. sigmaaldrich.comchemicalbull.comthegoodscentscompany.com The conversion of 2-methoxycinnamyl alcohol to 2-methoxycinnamaldehyde allows for the production of this valuable fragrance component. This precursor relationship is crucial in the fragrance industry, which often relies on the synthesis of stable precursors that can be converted to the desired fragrance molecule. google.comgoogleapis.comincb.orggoogle.com
The organoleptic properties of related methoxycinnamaldehyde isomers, such as para-methoxycinnamaldehyde, further highlight the importance of this class of molecules in the fragrance and flavor industry. chemicalbull.comthegoodscentscompany.com These compounds are valued for their warm, spicy, and sweet aromas.
Table 2: Fragrance Profile of Related Aromatic Aldehydes
| Compound | CAS Number | Odor Description |
|---|---|---|
| 2-Methoxycinnamaldehyde | 1504-74-1 | Sweet, cinnamon, cassia, oily, woody, paper. thegoodscentscompany.com |
| para-Methoxycinnamaldehyde | 1963-36-6 | Spicy, cinnamon, sweet, cherry, vanilla, floral. thegoodscentscompany.com |
Exploration in Materials Science for Optical or Electronic Properties
The molecular structure of this compound, characterized by a π-conjugated system extending from the phenyl ring to the double bond, suggests potential for applications in materials science, particularly in the field of nonlinear optics (NLO). bohrium.comresearchgate.net Materials with significant NLO properties are of great interest for applications in optoelectronics, including optical switching and frequency conversion. bohrium.comresearchgate.net
Chalcones and their derivatives, which are structurally related to this compound, have been the subject of numerous studies for their NLO properties. bohrium.comresearchgate.netresearchgate.net These studies, often employing computational methods like Density Functional Theory (DFT), have shown that the presence of donor and acceptor groups linked by a conjugated π-system can lead to large second-order hyperpolarizabilities (β), a key indicator of NLO activity. scielo.org.mxphyschemres.orgresearchgate.netresearchgate.net The methoxy (B1213986) group (-OCH₃) on the phenyl ring of this compound acts as an electron-donating group, which can enhance the intramolecular charge transfer within the molecule, a crucial factor for NLO response.
While direct experimental or computational studies on the NLO properties of this compound are not widely reported, the extensive research on related chalcones and cinnamaldehyde (B126680) derivatives provides a strong basis for its potential in this area. bohrium.comresearchgate.netscielo.org.mx Theoretical investigations on similar molecular frameworks have demonstrated that modifications to the aromatic rings and the conjugated bridge can tune the NLO response, suggesting that this compound could be a promising candidate for further investigation and development of new NLO materials. scielo.org.mx
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-methoxycinnamyl alcohol |
| (E)-3-(2-methoxyphenyl)prop-2-enal |
| 2-methoxycinnamaldehyde |
| para-methoxycinnamaldehyde |
| pyrazolines |
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Atom-Economical Synthetic Pathways
Current synthetic routes to cinnamyl alcohols and their derivatives often rely on traditional chemical methods that may involve harsh conditions, stoichiometric reagents, or petrochemical feedstocks. rsc.org Future research should prioritize the development of greener, more efficient synthetic strategies.
Biocatalytic and Metabolic Engineering Approaches: The biosynthesis of cinnamyl alcohol from renewable feedstocks like L-phenylalanine using engineered microorganisms presents a promising sustainable alternative. rsc.org Researchers have successfully constructed recombinant Escherichia coli strains capable of converting cinnamic acid to cinnamyl alcohol. nih.govresearchgate.net Future work could focus on optimizing these microbial cell factories for the specific production of (E)-3-(2-methoxyphenyl)prop-2-en-1-ol by introducing enzymes capable of methoxylating the aromatic ring at an early stage of the biosynthetic pathway. Integrating production into a biphasic system could also overcome product inhibition, a key limiting factor, thereby increasing yields and simplifying purification. nih.govresearchgate.net
Advanced Catalytic Methods: The development of catalytic reactions that maximize atom economy is crucial. A significant breakthrough has been the nickel-catalyzed direct coupling of alkynes and methanol (B129727) to form allylic alcohols, a method that boasts high atom-, step-, and redox-economy. nih.govrsc.orgresearchgate.net This approach avoids the need for pre-functionalized reagents and utilizes abundant methanol as a C1 source. rsc.org Future research should aim to adapt such methodologies for the regioselective synthesis of ortho-substituted cinnamyl alcohols like the target compound. The focus should be on using earth-abundant metal catalysts (e.g., nickel, cobalt, iron) to replace precious metals, further enhancing the sustainability of the process. mdpi.com
| Synthetic Strategy | Description | Advantages | Future Research Focus |
|---|---|---|---|
| Traditional Chemical Synthesis | Reduction of the corresponding cinnamaldehyde (B126680) using chemical reducing agents or catalytic hydrogenation. mdpi.comfao.org | Well-established and versatile for various substrates. | Improving selectivity to avoid over-reduction of the C=C bond; replacing hazardous reagents. |
| Biocatalysis & Metabolic Engineering | Use of engineered microbes (e.g., E. coli) or isolated enzymes to convert renewable feedstocks (e.g., L-phenylalanine) into the target alcohol. rsc.orgallfordrugs.com | Highly sustainable, uses renewable resources, operates under mild conditions. | Pathway optimization for ortho-substituted analogs, overcoming product inhibition, and scaling up production. nih.gov |
| Atom-Economical Catalysis | Direct coupling of simple, abundant feedstocks (e.g., alkynes and methanol) using transition metal catalysts (e.g., Nickel). nih.govresearchgate.net | High atom economy, reduces waste, minimizes synthetic steps. rsc.org | Expanding substrate scope, improving regioselectivity for substituted systems, and using earth-abundant catalysts. |
Advanced Characterization Techniques for Dynamic Processes
Understanding the transient behavior of chemical reactions is key to optimizing processes and discovering new reactivity. simulatelive.com While standard analytical techniques provide endpoint analysis, future research on this compound should employ advanced techniques to probe dynamic processes in real-time.
Dynamic modeling and simulation are powerful tools for capturing the time-dependent behavior of chemical processes, from synthesis to reaction. numberanalytics.comresearchgate.net These models, which consist of systems of differential and algebraic equations, can be used to analyze process stability, troubleshoot operational issues, and develop control strategies. simulatelive.comnumberanalytics.com For the synthesis and reactions of this compound, dynamic simulation can help in understanding the interactions between reaction kinetics and process parameters, leading to optimized and safer operating conditions. simulatelive.com
| Technique | Information Gained | Application to this compound |
|---|---|---|
| In-Situ Spectroscopy (FTIR, Raman) | Real-time monitoring of reactant, intermediate, and product concentrations; catalyst structural changes. | Elucidating the kinetic profile of its synthesis; identifying transient intermediates in oxidation or rearrangement reactions. |
| Stopped-Flow Kinetics | Measurement of rapid reaction rates on the millisecond timescale. | Studying the initial steps of fast catalytic reactions, such as electrophilic additions to the double bond. |
| Operando Catalysis Studies | Characterization of the catalyst under actual reaction conditions. | Observing the active state of a Ni or Pd catalyst during synthesis or cross-coupling reactions involving the alcohol. |
| Dynamic Process Simulation | Predicting process behavior over time in response to various conditions and disturbances. simulatelive.com | Optimizing batch or continuous production, developing robust control systems, and ensuring process safety during scale-up. numberanalytics.com |
Deeper Computational Exploration of Complex Reaction Mechanisms
Computational chemistry provides invaluable insights into reaction pathways that are often difficult to probe experimentally. For this compound, density functional theory (DFT) calculations can be employed to unravel the mechanisms of its formation and subsequent transformations.
For instance, the mechanism of nickel-catalyzed hydrohydroxymethylation of alkynes could be modeled to understand the origins of chemo- and regioselectivity. nih.govresearchgate.net Such studies could elucidate the structure of key transition states and intermediates, guiding the design of more efficient ligands and catalysts. Similarly, computational studies on reactions involving the allylic alcohol, such as cobalt-catalyzed allylic substitution, can clarify whether pathways proceed via inner-sphere or outer-sphere mechanisms and explain the origins of regio- and enantioselectivity. rsc.org This knowledge is instrumental in rationally designing catalysts for new, highly selective transformations.
| Reaction Type | Computational Method | Objective of Study |
|---|---|---|
| Ni-catalyzed Synthesis | Density Functional Theory (DFT) | Map the full catalytic cycle, calculate activation barriers for competing pathways, and rationalize the observed regioselectivity. |
| Asymmetric Catalysis (e.g., Bromohydroxylation) | DFT, Molecular Dynamics (MD) | Model the catalyst-substrate interactions, identify the origin of enantioselectivity, and predict optimal catalyst structures. rsc.org |
| Tandem Isomerization-Aldolization | DFT | Investigate the mechanism of iron-carbonyl catalyzed isomerization of the allylic alcohol to an enolate and its subsequent reaction. researchgate.net |
| Photochemical Reactions | Time-Dependent DFT (TD-DFT) | Explore excited-state potential energy surfaces to predict novel photochemical transformations and rearrangements. acs.org |
Discovery of Novel Chemical Transformations and Rearrangements
The unique combination of functional groups in this compound—an allylic alcohol, a C=C double bond, and a methoxy-substituted aromatic ring—makes it a prime candidate for discovering new chemical reactions.
Asymmetric Transformations: While the enantioselective bromohydroxylation of cinnamyl alcohols has been reported, there is vast potential to explore other asymmetric reactions. nih.govrsc.org Future work could target catalytic, enantioselective dihydroxylations, aminohydroxylations, or cyclopropanations of the double bond. Manganese-catalyzed cyclopropanation of allylic alcohols using a "borrowing hydrogen" strategy is a recent development that could be applied here, yielding valuable cyclopropylmethanol (B32771) products. nih.gov
Tandem and Cascade Reactions: The molecule is well-suited for tandem reactions where a single catalytic process initiates a cascade of bond-forming events. For example, an initial isomerization of the allylic alcohol could be coupled with an intramolecular cyclization involving the ortho-methoxy group to build complex heterocyclic scaffolds. The tandem reaction of skipped diynones with allylic alcohols to form furanones showcases the potential for complex transformations starting from the allylic alcohol moiety. acs.org
| Reaction Class | Potential Reagents/Catalysts | Expected Product Type |
|---|---|---|
| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., Sharpless ligands) | Chiral triol |
| Overman Rearrangement | Trichloroacetonitrile, Base; then heat | Allylic amine (after conversion to imidate) organic-chemistry.org |
| Intramolecular Hydroalkoxylation/Cyclization | Gold or Platinum catalyst | Oxygen-containing heterocyclic compounds |
| Borrowing Hydrogen Cyclopropanation | Manganese pincer complex, Sulfone | Substituted cyclopropylmethanol nih.gov |
Expansion into Emerging Areas of Materials Science
Aromatic compounds are fundamental building blocks in materials science, contributing to the creation of advanced polymers, plastics, and organic electronic devices. ijrar.orgnumberanalytics.comnumberanalytics.com The structure of this compound offers several features that could be exploited in the design of novel functional materials.
Polymer Science: The terminal hydroxyl group allows the molecule to be used as a monomer or a functional chain-end in polymerization reactions. It could be incorporated into polyesters, polycarbonates, or polyurethanes. The bulky, methoxy-substituted aromatic ring would impart specific properties to the resulting polymer, such as increased thermal stability, a higher refractive index, and altered solubility. The pendant allyl group could also serve as a site for post-polymerization modification or cross-linking.
Organic Electronics and Photonics: Aromatic compounds are crucial for developing materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com Derivatives of this compound could be synthesized to serve as precursors for charge-transport materials, emitters, or components of photosensitive resins. The specific substitution pattern on the aromatic ring can be tuned to modulate the electronic properties, such as the HOMO/LUMO energy levels, which is critical for application in electronic devices.
| Material Area | Relevant Molecular Feature | Potential Application |
|---|---|---|
| High-Performance Polymers | Hydroxyl group (for polymerization), Aromatic ring | Monomer for high refractive index polymers or thermally stable thermosets. ijrar.org |
| Functional Coatings | Allyl group (for cross-linking), Hydroxyl group (for adhesion) | Component of UV-curable resins or surface modifiers to impart hydrophobicity or other properties. |
| Organic Electronics | Conjugated π-system of the aromatic ring and double bond | Building block for organic semiconductors, hole-transport layers in OLEDs, or sensitizers in photopolymers. numberanalytics.comnumberanalytics.com |
| Biomaterials | Aromatic structure, potential for derivatization | Precursor for biocompatible polymers or as a scaffold for attaching biologically active molecules. walshmedicalmedia.com |
Q & A
Q. How can discrepancies in cytotoxicity data across studies be systematically addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
